
Bestatin hydrochloride
Overview
Description
Bestatin hydrochloride (Ubenimex hydrochloride; CAS 65391-42-6) is a synthetic antibiotic and a potent inhibitor of aminopeptidase N (APN/CD13) and leukotriene A4 hydrolase (LTA4H) . Its molecular formula is C₁₆H₂₅ClN₂O₄, with a molecular weight of 344.83 g/mol. It exhibits solubility in water (≥34.2 mg/mL), DMSO (≥125 mg/mL), and ethanol (≥68 mg/mL) . Bestatin is widely used in cancer research due to its low toxicity and ability to modulate immune responses, inhibit tumor angiogenesis, and induce apoptosis in leukemia cells . In vitro, it reduces cell proliferation by slowing cell cycle progression (G₁-phase arrest) and suppressing mitotic frequency . In vivo, oral administration (100–200 mg/kg/day) or intraperitoneal injection (50–100 mg/kg/day) significantly inhibits melanoma-induced angiogenesis and vascular growth in murine models .
Preparation Methods
The synthesis of bestatin hydrochloride involves several steps, starting from a common precursor strategy. One of the methods includes the use of α,β-unsaturated ester as a common precursor. The synthesis involves mild reaction conditions, good yields, and excellent stereoselectivity. A milder method using magnesium in dry methanol under refluxing conditions for 12 hours is also employed. The final step involves the use of 6N hydrochloric acid in dioxane to prepare this compound .
Chemical Reactions Analysis
Bestatin hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify its structure, potentially altering its biological activity.
Substitution: Substitution reactions can introduce different functional groups into the molecule, leading to the formation of analogs with varied properties.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Bestatin hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a chiral building block and chiral catalyst/ligand in asymmetric synthesis.
Biology: It serves as a protease inhibitor for the purification of proteins.
Medicine: this compound is being studied for its potential use in treating acute myelocytic leukemia, lung cancer, and nasopharyngeal cancer. It is also used to treat hypercholesterolemia.
Industry: It is used in the development of novel therapeutic agents and as a tool in biochemical research .
Mechanism of Action
Bestatin hydrochloride exerts its effects by inhibiting aminopeptidases, including leucine aminopeptidase, aminopeptidase B, and triaminopeptidase. It binds to the active site of these enzymes, preventing the hydrolysis of peptide bonds. This inhibition leads to the accumulation of peptides, which can have various biological effects. This compound also inhibits leukotriene A4 hydrolase, which plays a role in inflammation and immune response .
Comparison with Similar Compounds
Structural Analogs and Derivatives
- Kelatorphan : An analog of Bestatin, Kelatorphan demonstrates superior analgesic efficacy in mice. It potentiates β-endorphin (β-EP) hydrolysis inhibition and enhances morphine-induced analgesia more effectively than Bestatin .
- Argentatin A Analogs: Nine synthetic analogs of argentatin A were evaluated against four human cancer cell lines.
- Chloramphenicol Amine Derivatives : Compounds 13a and 13b (AHNPA-dipeptide derivatives) exhibit IC₅₀ values of 2.02 ± 0.13 mM and 2.21 ± 0.11 mM, respectively, against HL-60 leukemia cells, comparable to Bestatin (1.65 ± 0.09 mM) .
Enzyme Inhibition Profiles
Bestatin’s inhibitory activity varies across enzymes:
Enzyme | Inhibition Constant (Kᵢ) | Reference |
---|---|---|
Leucyl aminopeptidase | 1 nM | |
Cytosol alanyl aminopeptidase | 14 nM | |
Leukotriene A4 hydrolase | 0.17 μM | |
Aminopeptidase B | 1 μM |
Efficacy in Cancer Cell Lines
Note: Discrepancies in IC₅₀ values (e.g., 37.8 μM vs. 1.65 mM for HL-60 cells) may arise from differences in assay conditions, such as substrate concentration or incubation time .
Data Tables
Table 1: Inhibition of Recombinant TMT Activity by Protease Inhibitors
Inhibitor | Residual Activity (% of Control) |
---|---|
This compound | 22% |
EDTA | 95% |
Aprotinin | 98% |
Leupeptin | 85% |
Table 2: Key Pharmacokinetic Parameters of Bestatin Analogs
Parameter | Bestatin | Kelatorphan |
---|---|---|
Analgesic Potency | Moderate | High |
β-EP Hydrolysis Inhibition | Yes | Enhanced |
Reference |
Notes
- Experimental Variability : The IC₅₀ discrepancy for Bestatin in HL-60 cells (37.8 μM vs. 1.65 mM) underscores the impact of assay protocols. For example, MTT assays () may measure metabolic activity rather than direct enzyme inhibition .
- Combination Therapies : Bestatin is often used with thiorphan in neurochemical studies to prolong neuropeptide activity, demonstrating synergistic effects absent in single-agent applications .
- Structural Optimization : Derivatives like 13b retain Bestatin’s core structure but incorporate dipeptide side chains to enhance APN binding, suggesting a pathway for improving therapeutic efficacy .
Biological Activity
Bestatin hydrochloride, also known as Ubenimex, is a low-molecular-weight dipeptide that exhibits a range of biological activities, particularly in the fields of oncology and immunology. This article provides a detailed overview of its biological activities, including its mechanisms of action, clinical applications, and recent research findings.
Bestatin acts primarily as a competitive inhibitor of various aminopeptidases, notably:
- Aminopeptidase B (Ki = 2 nM)
- Leucine aminopeptidase (Ki = 20 nM)
- Aminopeptidase N (CD13)
These enzymes are involved in the degradation of proteins and peptides, influencing processes such as tumor growth and immune responses . By inhibiting these enzymes, bestatin alters the availability of amino acids and peptides that can affect cell signaling and proliferation.
Antitumor Activity
Bestatin has demonstrated anti-tumor properties in various studies. For instance, a randomized double-blind placebo-controlled trial involving patients with completely resected stage I squamous-cell lung carcinoma found that those treated with bestatin had a 5-year overall survival rate of 81%, compared to 74% in the placebo group (P = 0.033) . The drug's efficacy appears to be linked to its ability to enhance immune responses, particularly through the stimulation of T cells and natural killer (NK) cells .
Case Study: Acute Myelogenous Leukemia (AML)
In a cooperative randomized study assessing bestatin alongside chemotherapy for adults with acute non-lymphocytic leukemia (ANLL), results indicated that the bestatin group achieved a statistically significant prolongation of survival compared to controls. Specifically, older patients (ages 50-65) benefited most from treatment, showing improved remission rates and overall survival .
Immunomodulatory Effects
Bestatin is recognized for its immunomodulatory effects , enhancing the proliferation of bone marrow cells and promoting immune restoration. It has been used in combination therapies to improve outcomes in cancer treatment by boosting the body’s natural defenses against tumors .
Antimalarial Activity
Recent studies have also highlighted bestatin's potential against malaria. It has been shown to inhibit the growth of Plasmodium falciparum parasites both in vitro and in vivo. The compound interferes with hemoglobin catabolism in these parasites, leading to reduced hemozoin formation, a byproduct of hemoglobin digestion . This positions bestatin as a candidate for further research in antimalarial therapies.
Development of Hybrid Compounds
Innovations in drug design have led to the creation of hybrid compounds incorporating bestatin. For example, a bestatin-SAHA hybrid was developed that acts as both an aminopeptidase N inhibitor and a histone deacetylase (HDAC) inhibitor. This compound showed enhanced anti-angiogenic activity compared to bestatin alone .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the primary enzymatic targets of Bestatin hydrochloride, and how can researchers validate their inhibition in vitro?
this compound primarily inhibits aminopeptidase N (APN/CD13) and aminopeptidase B. To validate inhibition:
- Use fluorogenic substrates (e.g., Ala-MCA for APN) in enzymatic assays. Measure hydrolysis rates spectrophotometrically or fluorometrically.
- For APN inhibition in HUVECs, pre-treat cells with Bestatin (0.1–100 μM) and quantify residual enzymatic activity .
- Include positive controls (e.g., actinonin for APN) and validate via competitive binding assays .
Q. What in vitro models are suitable for studying Bestatin’s anti-angiogenic effects?
- HUVEC tube formation assay : Seed HUVECs on Matrigel, treat with Bestatin (10–100 μM), and quantify tube length/nodes after 6–24 hours. Bestatin reduces tube formation dose-dependently .
- Cell migration assays : Use scratch/wound-healing models with endothelial cells. Bestatin inhibits migration by blocking APN-mediated signaling .
Q. How should researchers prepare and store this compound solutions to ensure stability?
- Solubility : Dissolve in DMSO (≥125 mg/mL), water (≥34.2 mg/mL), or ethanol (≥68 mg/mL). Use 37°C heating and sonication for complete dissolution .
- Storage : Aliquot and store at -80°C for ≤6 months or -20°C for ≤1 month. Avoid freeze-thaw cycles and prolonged exposure to aqueous solutions to prevent hydrolysis .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on Bestatin’s role in cell differentiation (e.g., pro-differentiation in NB4 cells vs. no effect in MR2 cells)?
- Mechanistic analysis : In ATRA-sensitive NB4 cells, Bestatin enhances differentiation by suppressing p38 MAPK phosphorylation. In resistant MR2 cells, CD13 antibody binding (e.g., WM-15) blocks this effect, suggesting CD13-p38 MAPK crosstalk is critical .
- Experimental design : Compare CD13 expression levels and post-translational modifications between cell lines. Use kinase inhibitors (e.g., SB203580 for p38 MAPK) to isolate signaling pathways .
Q. What in vivo models best demonstrate Bestatin’s anti-tumor angiogenesis effects, and what dosing regimens are optimal?
- Mouse dorsal air sac assay : Implant B16-BL6 melanoma cells; administer Bestatin orally (100–200 mg/kg/day) or intraperitoneally (50–100 mg/kg/day) for 7–14 days. Quantify vascular density via immunohistochemistry .
- Orthotopic tumor models : Monitor primary tumor vascularization using Doppler ultrasound or micro-CT. Bestatin reduces VEGF-mediated angiogenesis in syngeneic models .
Q. How does Bestatin’s inhibition of leukotriene A4 hydrolase (LTA4H) impact inflammatory pathways in cancer models?
- LTB4 suppression : Pre-incubate leukocytes with Bestatin (1–100 μM) to inhibit LTA4H, reducing LTB4 production (IC50 = 10 μM). Measure via ELISA or radiolabeled [³H]LTA4 binding assays .
- In vivo relevance : Use LTA4H-knockout mice to dissect Bestatin’s dual APN/LTA4H inhibition in tumor-associated inflammation .
Q. What strategies address batch-to-batch variability in this compound for sensitive bioassays?
- Quality control : Request peptide content analysis (HPLC) and TFA removal (<1%) for cell-based assays.
- Standardization : Pre-test each batch in a reference assay (e.g., APN inhibition) and normalize concentrations using mass spectrometry .
Q. Methodological Considerations
Q. How do researchers distinguish Bestatin’s cytostatic vs. cytotoxic effects in cell cycle studies?
- Cell cycle analysis : Treat Dictyostelium discoideum or mammalian cells with Bestatin (10–100 μM) for 24–72 hours. Use flow cytometry (PI staining) to assess G1/S arrest. Note that Bestatin slows mitosis without cytotoxicity in D. discoideum .
- Viability assays : Combine with Annexin V/PI staining to exclude apoptosis .
Q. What experimental parameters explain Bestatin’s differential effects on aminopeptidase isoforms?
- Kinetic profiling : Compare Ki values: APN (1–14 nM), aminopeptidase B (1 μM), and LTA4H (0.17 μM). Use isoform-specific inhibitors (e.g., leuhistin for APN) in competition assays .
- Structural analysis : Molecular docking reveals Bestatin’s hydrogen bonding with APN’s active-site Zn²⁺, while hydrophobic interactions drive LTA4H binding .
Properties
IUPAC Name |
(2S)-2-[[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4.ClH/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11;/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22);1H/t12-,13+,14+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGDFITZJGKUSDK-UDYGKFQRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H]([C@@H](CC1=CC=CC=C1)N)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
65391-42-6 | |
Record name | L-Leucine, N-[(2S,3R)-3-amino-2-hydroxy-1-oxo-4-phenylbutyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65391-42-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | L-Leucine, N-[(2S,3R)-3-amino-2-hydroxy-1-oxo-4-phenylbutyl]-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.120.208 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | UBENIMEX HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BY7Y2JX7NQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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